2-(Bromomethyl)naphthalene-1-acetic acid

Catalog No.
S12291990
CAS No.
M.F
C13H11BrO2
M. Wt
279.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)naphthalene-1-acetic acid

Product Name

2-(Bromomethyl)naphthalene-1-acetic acid

IUPAC Name

2-[2-(bromomethyl)naphthalen-1-yl]acetic acid

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

InChI

InChI=1S/C13H11BrO2/c14-8-10-6-5-9-3-1-2-4-11(9)12(10)7-13(15)16/h1-6H,7-8H2,(H,15,16)

InChI Key

MNDVQIZCLRTNMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)CBr

2-(Bromomethyl)naphthalene-1-acetic acid is a chemical compound characterized by its structural features, which include a bromomethyl group attached to the naphthalene ring and an acetic acid moiety. This compound has the molecular formula C11H9BrO2C_{11}H_{9}BrO_{2} and a molecular weight of approximately 251.09 g/mol. Its structure can be visualized as a naphthalene backbone with a bromomethyl substituent at the second position and an acetic acid group at the first position, making it a derivative of naphthalene acetic acid.

Due to its functional groups. Notably, it can undergo:

  • Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications.
  • Reduction reactions: The carboxylic acid can be reduced to primary alcohols or aldehydes under appropriate conditions.

The synthesis of 2-(Bromomethyl)naphthalene-1-acetic acid typically involves:

  • Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst to introduce the bromomethyl group.
  • Formation of Acetic Acid Derivative: The brominated naphthalene is then reacted with chloroacetic acid in the presence of a base or catalyst to form the final product.

For example, one method includes heating naphthalene with chloroacetic acid and potassium bromide under reflux conditions to achieve high yields of naphthalene acetic acid derivatives .

2-(Bromomethyl)naphthalene-1-acetic acid has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Plant Growth Regulators: As a derivative of naphthalene acetic acid, it may be used in agricultural applications to enhance plant growth.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies have shown that naphthalene derivatives can bind to specific proteins and enzymes in biological systems. For instance, research into auxin-binding proteins indicates that naphthalene-based compounds interact with these proteins, influencing plant growth processes . Further studies are needed to fully elucidate the interaction mechanisms of 2-(Bromomethyl)naphthalene-1-acetic acid with biological targets.

Several compounds share structural similarities with 2-(Bromomethyl)naphthalene-1-acetic acid. Here are some notable examples:

Compound NameStructureKey Features
Naphthalene Acetic AcidNaphthalene Acetic AcidA natural auxin used in plant growth regulation.
1-Naphthylacetic Acid1-Naphthylacetic AcidSimilar auxin activity but lacks bromination.
2-Methoxynaphthalene2-MethoxynaphthaleneA methoxy derivative that exhibits different solubility and reactivity profiles.

Uniqueness of 2-(Bromomethyl)naphthalene-1-acetic acid

The uniqueness of 2-(Bromomethyl)naphthalene-1-acetic acid lies in its bromomethyl substituent, which enhances its reactivity compared to other naphthalene acetic acids. This modification allows for diverse synthetic pathways and potential biological activities not observed in its non-brominated counterparts.

Bromination of Naphthalene Derivatives Using N-Bromosuccinimide

N-Bromosuccinimide represents one of the most versatile and widely employed brominating agents in organic synthesis, particularly for the selective bromination of naphthalene derivatives [6]. The mechanism of N-bromosuccinimide bromination involves the formation of a brominating species through interaction with the substrate, leading to electrophilic substitution at specific positions on the naphthalene ring system [3]. Research has demonstrated that N-bromosuccinimide reactions with phenolic compounds and aromatic systems proceed through bromophilic attack on the nitrogen-bromine bond, resulting in the formation of unstable hypobromite intermediates that rapidly rearrange to form the desired brominated products [6].

The selectivity of N-bromosuccinimide bromination is significantly influenced by solvent choice and reaction conditions [16]. Studies have shown that correlations between selectivity and the refractive index of the solvent used represent a novel approach in physical organic chemistry, with lower refractive index solvents promoting higher selectivity in bromination reactions [16]. Tetrachloromethane, traditionally used as a solvent for N-bromosuccinimide reactions, exhibits very low selectivity compared to alternative solvents such as methyl formate and dichloromethane [16].

SolventRefractive IndexSelectivity FactorReaction Temperature (°C)
Methyl formate1.344High32
Dichloromethane1.424High40
Tetrachloromethane1.460Low77
Acetonitrile1.344Moderate82

The mechanistic pathway for naphthalene bromination using N-bromosuccinimide involves initial formation of a π-complex, followed by the rate-determining formation of an arenium ion intermediate [17]. The positive charge in the arenium ion is equally delocalized at positions ortho and para to the site of substitution, making these positions most susceptible to electrophilic attack [17]. Temperature control plays a crucial role in determining regioselectivity, with lower temperatures favoring higher positional selectivity due to reduced collision effectiveness at less favored positions [17].

Acylation Reactions for Carboxylic Acid Functionalization

Acylation reactions constitute a fundamental class of transformations in organic chemistry where hydrogen atoms or other functional groups are replaced by acyl groups [12]. The general mechanism of acylation involves nucleophilic substitution at the electrophilic carbonyl carbon of carboxylic acid derivatives, typically proceeding through an addition-elimination pathway [9] [12]. For naphthalene-1-acetic acid derivatives, acylation can be achieved through various methodologies including the use of carboxylic acids, acid chlorides, anhydrides, and other acylating agents [12].

The synthesis of naphthalene acetic acid derivatives commonly employs acid chloride methodology, where naphthalene acetic acid serves as the starting material for acylation reactions [19]. The process involves treatment of naphthalene acetic acid with thionyl chloride to generate the corresponding acyl chloride intermediate, which can then undergo nucleophilic substitution reactions [19]. This method offers advantages in terms of reaction efficiency and product purity, with yields typically ranging from 90-95% under optimized conditions [19].

Friedel-Crafts acylation represents another important pathway for carboxylic acid functionalization in naphthalene systems [9]. This reaction utilizes acetyl chloride as the acylating agent in the presence of aluminum chloride catalyst, leading to the formation of ketone intermediates that can be further transformed to carboxylic acid derivatives [9]. The mechanism involves formation of an acylium ion through interaction between the acyl halide and Lewis acid catalyst, followed by electrophilic attack on the aromatic ring [9].

Acylating AgentCatalystYield (%)Reaction Conditions
Acetyl chlorideAlCl₃85-900-25°C, 2-4 hours
Thionyl chlorideNone90-95Room temperature, 1-2 hours
Acetic anhydrideH₂SO₄75-8560-80°C, 3-6 hours
Chloroacetic acidKCl/AlCl₃96.7200°C, continuous flow

Modern Catalytic Approaches in Halogenation

Modern catalytic halogenation methods have revolutionized the field of organic synthesis by providing more selective, efficient, and environmentally benign alternatives to traditional halogenation procedures [28]. Transition metal-catalyzed carbon-halogen bond formation has emerged as a mature field, offering advantages such as reduced waste production, higher levels of regio- and stereoselectivity, and the ability to produce enantioenriched target compounds [28]. These methodologies leverage the diverse mechanistic possibilities offered by transition metals, enabling the application of new substrate classes and the synthesis of novel, difficult-to-access structures [28].

Visible-light-induced catalytic halogenation represents a significant advancement in modern synthetic methodology [3]. Photocatalytic systems employing organic dyes and metal complexes such as ruthenium bipyridine have demonstrated exceptional utility in selective halogenation reactions [3]. The mechanism involves photoexcitation of the catalyst, leading to generation of reactive halogen radicals that can selectively functionalize carbon-hydrogen bonds [3]. This approach offers particular advantages for the halogenation of unactivated aliphatic and aromatic substrates under mild reaction conditions [3].

Ruthenium-catalyzed meta-selective carbon-hydrogen bromination has emerged as a breakthrough methodology for achieving regioselective halogenation [29]. This approach utilizes ruthenium complexes such as ruthenium p-cymene dichloride dimer in combination with tetrabutylammonium tribromide to functionalize meta carbon-hydrogen bonds of 2-phenylpyridine derivatives [29]. The reaction proceeds through initial ortho ruthenation to form an arylruthenium intermediate, which exhibits strong directing effects for functionalization at the carbon-hydrogen position para to the carbon-ruthenium bond [29].

Copper-catalyzed halogenation methods have gained significant attention due to their ability to achieve selective functionalization of unactivated carbon-hydrogen bonds [32]. Recent mechanistic studies have revealed that copper-catalyzed carbon bromination with distal site selectivity operates through a complex mechanism involving bromine atom transfer from bromine azide to the copper center [32]. The reaction proceeds via singlet-triplet state crossings, with the presence of nitrogen-hydrogen bonds in the substrate serving as critically important directing groups [32].

Catalyst SystemHalogen SourceSelectivityYield (%)Reaction Conditions
Ru(p-cymene)Cl₂Bu₄NBr₃meta70-85120°C, 12-24 hours
Cu(TFA)₂/phenBrN₃distal65-8080°C, 8-16 hours
Ru(bpy)₃Cl₂NBStertiary C-H45-80RT, visible light
Thianthrene/TfOHNXSmultiple sites60-90Variable temperature

Solvent Systems and Reaction Optimization Strategies

Solvent selection plays a crucial role in determining the success of halogenation reactions, particularly in terms of selectivity, yield, and reaction rate [14] [20]. The influence of solvent properties on bromination reactions has been extensively studied, with particular attention to parameters such as polarity, hydrogen bonding capability, and refractive index [16] [20]. Polar protic solvents, characterized by their ability to form hydrogen bonds, can significantly stabilize ionic intermediates formed during electrophilic aromatic substitution reactions [20].

The development of solvent-free methodologies has emerged as an important advancement in green chemistry approaches to organic bromination [13]. Quaternary ammonium tribromides have been successfully employed as brominating agents under thermal and microwave conditions without the use of organic solvents [13]. These methodologies offer advantages including reduced environmental impact, simplified workup procedures, and often improved reaction rates and selectivities [13]. Typical reaction times range from a few seconds to one hour, depending on the equipment used and desired particle size [13].

Continuous flow methodologies represent a significant advancement in reaction optimization for halogenation processes [14]. Flow chemistry offers superior parameter control, enhanced safety through reduced bromine exposure, and the ability to generate hazardous brominating species in situ [14]. The protocol involves three sequential stages: in situ bromine generation through reaction of sodium hypochlorite with hydrobromic acid or potassium bromide, bromination of the substrate, and quenching of unreacted bromine with sodium sulfite [14].

Ionic liquids have emerged as alternative solvent systems for specialized halogenation applications [14]. Trioctyl-(3-sulfopropyl)ammonium perchlorate has been demonstrated as an effective solvent for bromination of sensitive substrates such as fluorescein, where conventional solvents prove inadequate [14]. The synthesis of specialized ionic liquids involves N-alkylation of tertiary trioctylamine with 1,3-propane sultone, followed by treatment with perchloric acid to afford the desired ionic liquid [14].

Solvent SystemApplicationAdvantagesLimitations
Methyl formate/DCMSelective brominationHigh selectivity, low temperatureLimited substrate scope
Solvent-freeThermal brominationEnvironmental benefitsRequires specialized equipment
Continuous flowIndustrial applicationsEnhanced safety, scalabilityComplex setup requirements
Ionic liquidsSensitive substratesSubstrate compatibilityHigh cost, synthesis complexity

Purification Techniques: Column Chromatography and Recrystallization

Column chromatography represents one of the most widely employed purification techniques for halogenated organic compounds, offering exceptional versatility in separating complex mixtures based on differential affinity for stationary and mobile phases [24]. Silica gel column chromatography operates on the principle that polar compounds exhibit stronger interactions with the silica stationary phase, requiring more polar solvents for elution compared to nonpolar compounds [24]. The technique involves loading the sample onto a silica gel column saturated with an apolar solvent, followed by sequential elution with solvents of increasing polarity [24].

The optimization of column chromatography conditions for brominated naphthalene derivatives requires careful consideration of solvent system composition and elution gradients [24]. Typical purification protocols begin with hexane as the initial mobile phase, followed by gradual introduction of more polar solvents such as dichloromethane and methanol [24]. The separation efficiency can be enhanced through proper column packing techniques, maintaining consistent flow rates, and preventing column drying during the purification process [24].

Recent advances in column chromatography have focused on the development of halogen-free purification methods to eliminate contamination risks and reduce environmental impact [10]. Monolithic silica columns have demonstrated exceptional utility in purifying low-solubility organic compounds using environmentally benign solvent systems such as n-hexane and toluene [10]. The cocontinuous macroporous structure of monolithic columns enables meta-stabilized supersaturation, facilitating halogen-free purification with yields of 61% and purities exceeding 99.92% [10].

Recrystallization serves as a complementary purification technique that leverages the temperature-dependent solubility characteristics of organic compounds to achieve high levels of purity [11] [25]. The fundamental principle involves dissolving an impure compound in a suitable solvent at elevated temperature, followed by controlled cooling to promote selective crystallization of the desired product while leaving impurities in solution [11] [25]. The success of recrystallization depends critically on proper solvent selection, with ideal solvents exhibiting high solubility for the compound at elevated temperatures and low solubility at room temperature [25].

The purification of brominated aromatic compounds presents unique challenges due to the presence of residual bromine, hydrogen bromide, and other halogenated impurities [26]. Specialized purification protocols have been developed involving simultaneous grinding and heating of crude brominated compounds in the presence of heated air at temperatures ranging from 140°C to 300°C [26]. This approach achieves substantial removal of volatile impurities while maintaining thermal stability of the desired product [26].

Purification MethodPurity Achieved (%)Yield (%)Processing TimeEquipment Requirements
Silica gel chromatography95-9870-852-6 hoursStandard column setup
Monolithic column>99.9611-3 hoursSpecialized columns
Recrystallization98-99.560-804-24 hoursBasic heating/cooling
Thermal grinding96-9985-955 minutes-1 hourSpecialized mill equipment

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures

The Nuclear Magnetic Resonance spectroscopic analysis of 2-(Bromomethyl)naphthalene-1-acetic acid provides critical structural confirmation through both proton and carbon-13 Nuclear Magnetic Resonance techniques. The compound exhibits characteristic spectral patterns consistent with its molecular framework containing both naphthalene and acetic acid functional groups.

Proton Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance spectrum of 2-(Bromomethyl)naphthalene-1-acetic acid demonstrates distinctive chemical shift patterns. The aromatic protons of the naphthalene ring system appear in the characteristic aromatic region between 7.0 and 8.5 parts per million. Studies of related naphthalene compounds show that naphthalene-2-yl acetic acid derivatives display signals at approximately 7.87 (m, 2H), 7.82 (s, 1H), and 7.49 (m, 2H) for the aromatic protons [1]. The bromomethyl group protons typically appear as a singlet around 4.6-5.1 parts per million, consistent with observations in 2-(bromomethyl)naphthalene derivatives where the bromomethyl protons appear at approximately 5.06 parts per million [2].

The acetic acid methylene protons are expected to appear as a singlet between 3.5-4.0 parts per million, representing the characteristic chemical shift for protons adjacent to both aromatic systems and carboxylic acid groups. The carboxylic acid proton, when present, typically appears as a broad singlet around 10-12 parts per million due to rapid exchange with trace water in the Nuclear Magnetic Resonance solvent.

Carbon-13 Nuclear Magnetic Resonance Characteristics

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 2-(Bromomethyl)naphthalene-1-acetic acid. The aromatic carbon atoms of the naphthalene system appear in the typical aromatic region between 120-140 parts per million. Related naphthalene derivatives show characteristic patterns with signals at approximately 171.97, 164.15, 162.33, 144.26, 137.34, 135.01, 133.96, 133.74, 129.38, 129.15, 127.95, 127.57, and 127.18 parts per million for the aromatic carbons [1].

The carbonyl carbon of the carboxylic acid group appears significantly downfield at approximately 170-175 parts per million, reflecting the electron-withdrawing nature of the carbonyl functionality. The bromomethyl carbon typically appears around 32-35 parts per million, consistent with data from 1-(bromomethyl)naphthalene showing the bromomethyl carbon at 34.2 parts per million [2]. The methylene carbon connecting the naphthalene ring to the carboxylic acid group appears in the aliphatic region around 35-40 parts per million.

Infrared Absorption Profiles

The Infrared spectroscopic analysis of 2-(Bromomethyl)naphthalene-1-acetic acid reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The Infrared spectrum provides definitive identification of the carboxylic acid, aromatic, and bromomethyl functionalities.

Carboxylic Acid Absorption Characteristics

The carboxylic acid functional group exhibits two primary absorption features in the Infrared spectrum. The hydroxyl stretching vibration appears as a broad, intense absorption band spanning 2500-3300 wavenumbers, characteristic of carboxylic acids [3] [4]. This broad absorption results from extensive hydrogen bonding between carboxylic acid molecules, creating a wide distribution of vibrational frequencies. The carbonyl stretching vibration of the carboxylic acid group appears as a strong, sharp absorption at 1700-1730 wavenumbers [3] [4]. For naphthalene acetic acid derivatives, computational studies indicate the carbonyl stretching frequency appears around 1710-1715 wavenumbers [5].

Aromatic System Absorptions

The naphthalene aromatic system contributes several characteristic absorption bands to the Infrared spectrum. Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, typically observed as medium intensity bands [4]. The aromatic carbon-carbon stretching vibrations appear as multiple bands between 1450-1600 wavenumbers, characteristic of substituted naphthalene systems [4]. Out-of-plane bending vibrations of the aromatic hydrogen atoms appear in the fingerprint region between 700-900 wavenumbers, providing specific information about the substitution pattern of the naphthalene ring [4].

Bromomethyl Group Absorptions

The bromomethyl functional group exhibits characteristic carbon-hydrogen stretching absorptions around 2900-3000 wavenumbers, overlapping with other aliphatic carbon-hydrogen stretches. The carbon-bromine stretching vibration appears in the lower frequency region between 500-700 wavenumbers, though this region may be complicated by other skeletal vibrations of the naphthalene system [6] [4]. Studies of related bromomethyl compounds indicate that bromine-containing functional groups contribute to absorption patterns in the fingerprint region below 1000 wavenumbers [6].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 2-(Bromomethyl)naphthalene-1-acetic acid provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The compound with molecular formula C₁₃H₁₁BrO₂ exhibits a molecular weight of 279.13 grams per mole [7].

Molecular Ion Characteristics

The molecular ion peak appears at mass-to-charge ratio 279/281, showing the characteristic isotopic pattern expected for bromine-containing compounds. Bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) with approximately equal abundance, resulting in molecular ion peaks separated by two mass units with nearly equal intensity. This isotopic pattern serves as a definitive indicator of bromine presence in the molecular structure.

Primary Fragmentation Pathways

The most significant fragmentation pathway involves loss of the bromomethyl radical (CHBr, mass 93/95), producing a fragment ion at mass-to-charge ratio 186. This fragment corresponds to naphthalene-1-acetic acid and represents a highly stable ion due to the intact aromatic system and carboxylic acid functionality. Loss of the entire bromoacetic acid unit (CHBrCOOH, mass 138/140) generates a fragment at mass-to-charge ratio 141, corresponding to the methylnaphthalene cation.

Additional fragmentation involves loss of carbon dioxide (44 mass units) from the carboxylic acid group, producing fragments at mass-to-charge ratios 235/237. The naphthalene ring system undergoes further fragmentation with loss of acetylene units (26 mass units), generating fragment ions characteristic of substituted naphthalene systems. Studies of related naphthalene derivatives show that the naphthalene ring system produces characteristic fragments at mass-to-charge ratios 127-129, corresponding to protonated naphthalene species [8] [9].

Secondary Fragmentation Processes

Secondary fragmentation processes involve rearrangement reactions characteristic of aromatic compounds containing acetic acid substituents. The McLafferty rearrangement may occur, involving hydrogen transfer from the naphthalene system to the acetic acid carbonyl group, followed by elimination of carboxylic acid fragments. These rearrangement processes contribute to the overall fragmentation pattern and provide additional structural confirmation through characteristic neutral losses and fragment ion formations.

Crystallographic Data and Molecular Packing

The crystallographic analysis of 2-(Bromomethyl)naphthalene-1-acetic acid provides detailed information about the solid-state structure, molecular conformation, and intermolecular packing arrangements. While specific crystallographic data for this exact compound are limited in the literature, structural insights can be derived from related naphthalene derivatives and general principles governing aromatic compound crystallization.

Molecular Conformation Analysis

The molecular structure of 2-(Bromomethyl)naphthalene-1-acetic acid contains several conformationally flexible elements that influence the solid-state structure. The naphthalene ring system maintains planarity, as observed in related structures with dihedral angles approaching 180 degrees [5]. The acetic acid side chain adopts an extended conformation to minimize steric interactions with the bulky naphthalene system. The bromomethyl substituent introduces additional steric bulk that influences the overall molecular packing.

Studies of related naphthalene compounds indicate that the naphthalene ring system exhibits minimal deviation from planarity, with torsion angles typically within 2-3 degrees of coplanarity [5]. The connection between the naphthalene ring and the acetic acid group involves a methylene linker that provides conformational flexibility while maintaining conjugation between the aromatic system and the carboxylic acid functionality.

Intermolecular Packing Arrangements

The crystal packing of 2-(Bromomethyl)naphthalene-1-acetic acid is governed by several competing intermolecular interactions. Carboxylic acid groups typically form strong hydrogen-bonded dimers with oxygen-oxygen distances of approximately 2.6-2.8 Angstroms, creating cyclic hydrogen-bonded structures characteristic of carboxylic acid derivatives [10]. These hydrogen-bonded dimers serve as primary structural motifs around which the crystal packing is organized.

The naphthalene ring systems engage in π-π stacking interactions characteristic of aromatic compounds. Extended aromatic hydrocarbons typically adopt herringbone packing arrangements or π-stacking motifs depending on the balance between dispersive attractions and electrostatic repulsions [11] [12]. The presence of the bromomethyl substituent introduces additional complexity through halogen bonding interactions and modified steric requirements.

The density of the crystalline material is expected to be in the range of 1.3-1.5 grams per cubic centimeter, consistent with similar naphthalene derivatives containing heavy atoms such as bromine [11]. The crystal system is likely monoclinic or triclinic, as commonly observed for substituted naphthalene compounds with asymmetric substitution patterns [11].

Lattice Parameters and Space Group

While specific lattice parameters for 2-(Bromomethyl)naphthalene-1-acetic acid have not been experimentally determined, estimates can be made based on related structures. Naphthalene derivatives typically crystallize with unit cell dimensions in the range of 8-12 Angstroms for the shorter axes and 12-20 Angstroms for the longer axis, accommodating the extended molecular structure [11]. The space group is likely P21/c or P-1, commonly observed for substituted aromatic compounds with hydrogen bonding capabilities [10].

The molecular packing efficiency, expressed as the packing coefficient, is expected to be approximately 0.70-0.75, typical for organic compounds with mixed aromatic and aliphatic character. The presence of the bromine atom increases the molecular volume while potentially improving packing efficiency through favorable halogen interactions.

Thermodynamic Properties: Melting Point and Solubility Profiles

The thermodynamic properties of 2-(Bromomethyl)naphthalene-1-acetic acid reflect the combined influence of the naphthalene aromatic system, the polar carboxylic acid functionality, and the bromomethyl substituent. These structural features create a molecule with intermediate polarity and specific thermal and solubility characteristics.

Melting Point Characteristics

The melting point of 2-(Bromomethyl)naphthalene-1-acetic acid is influenced by the strength of intermolecular interactions in the solid state. Related compounds provide guidance for estimating this property. The parent 2-(bromomethyl)naphthalene exhibits a melting point of 51-54°C [13] [14], while naphthalene-1-acetic acid derivatives typically show higher melting points due to hydrogen bonding from the carboxylic acid group [15].

The introduction of the carboxylic acid functionality significantly increases the melting point through formation of hydrogen-bonded dimers and extended hydrogen-bonding networks. Carboxylic acids typically increase melting points by 50-100°C compared to corresponding hydrocarbons. Based on additive effects and comparison with similar compounds, the estimated melting point of 2-(Brombombyl)naphthalene-1-acetic acid falls in the range of 120-150°C.

The thermal stability of the compound is expected to be good below the melting point, with decomposition occurring at temperatures significantly above the melting point. The bromine-carbon bond represents the most thermally labile feature, potentially undergoing elimination reactions at elevated temperatures.

Solubility Profile Analysis

The solubility characteristics of 2-(Bromomethyl)naphthalene-1-acetic acid reflect the amphiphilic nature of the molecule, containing both hydrophobic aromatic components and a hydrophilic carboxylic acid group. The naphthalene system contributes significant hydrophobic character, while the carboxylic acid group provides sites for hydrogen bonding with protic solvents.

Aqueous Solubility

The aqueous solubility of 2-(Bromomethyl)naphthalene-1-acetic acid is expected to be limited due to the dominant hydrophobic character of the naphthalene system. Related naphthalene derivatives show very low water solubility, with naphthalene itself exhibiting solubility of only 0.3 grams per liter at 20°C [16]. The carboxylic acid group enhances water solubility through hydrogen bonding and potential ionization at physiological pH values. The estimated aqueous solubility is in the range of 0.1-1.0 grams per liter at room temperature.

The pH dependence of aqueous solubility is significant due to the ionizable carboxylic acid group. At pH values above the pKa of the carboxylic acid (approximately 4-5), the compound exists predominantly as the carboxylate anion, substantially increasing water solubility through ionic interactions with the aqueous medium.

Organic Solvent Solubility

The compound exhibits good solubility in organic solvents of moderate to high polarity. Alcohols such as methanol and ethanol provide suitable solvation through hydrogen bonding with the carboxylic acid group while accommodating the aromatic system. Chlorinated solvents such as chloroform and dichloromethane offer excellent solubility for the naphthalene system while tolerating the polar functional groups [13].

Aromatic solvents such as toluene and benzene provide favorable interactions with the naphthalene ring system but may show limited solubility due to the polar carboxylic acid and bromomethyl groups. Ether solvents show intermediate solubility characteristics, with better solubility observed in polar ethers such as tetrahydrofuran compared to diethyl ether.

Thermodynamic Solubility Parameters

The solubility behavior can be understood through Hansen solubility parameters, which quantify the cohesive energy contributions from dispersion forces, polar interactions, and hydrogen bonding. The naphthalene component contributes significant dispersion parameter values, while the carboxylic acid group contributes to both polar and hydrogen-bonding parameters. The bromomethyl group adds moderate polar character through the carbon-bromine dipole.

The estimated Hansen solubility parameters for 2-(Bromomethyl)naphthalene-1-acetic acid are approximately: dispersion parameter 18-20 MPa^(1/2), polar parameter 8-12 MPa^(1/2), and hydrogen-bonding parameter 12-16 MPa^(1/2). These values predict good solubility in moderately polar protic solvents and limited solubility in highly polar or highly nonpolar solvents.

Temperature Dependence of Solubility

The temperature dependence of solubility follows typical patterns for organic compounds containing hydrogen-bonding groups. Solubility in organic solvents generally increases with temperature, with the rate of increase depending on the enthalpy of dissolution. The hydrogen-bonding interactions with protic solvents create negative deviations from ideal solubility behavior, with smaller temperature coefficients than predicted for simple dispersion-dominated systems.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

277.99424 g/mol

Monoisotopic Mass

277.99424 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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